molecular formula C21H21NO2 B2366888 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 492442-13-4

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2366888
CAS No.: 492442-13-4
M. Wt: 319.404
InChI Key: DUROZFAZGZTCTO-UHFFFAOYSA-N
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Description

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative with a branched sec-butyl group at the 4-position of the phenyl ring and a methyl group at the 6-position of the quinoline core. Quinoline-4-carboxylic acids are widely studied for their biological activities, including antibacterial, anticancer, and antitubercular properties, which are influenced by substituent modifications .

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(23)24)17-11-13(2)5-10-19(17)22-20/h5-12,14H,4H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROZFAZGZTCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analytical Validation

  • NMR Spectroscopy : The final product’s ¹H-NMR (DMSO-d₆) displays characteristic signals: δ 8.76 (d, J = 0.63 Hz, H-9), 8.18 (ddd, J = 7.23 Hz, H-13), and 2.59 (s, sec-butyl CH₃).
  • Melting Point : The sharp m.p. range (295–296°C) indicates high purity.

Pfitzinger Reaction-Based Synthesis

One-Pot Three-Component Strategy

Zhou et al. developed a TMSCl-promoted Pfitzinger reaction combining enaminones, isatins, and alcohols/water to directly form quinoline-4-carboxylic esters/acids. For 2-(4-sec-butylphenyl)-6-methylquinoline-4-carboxylic acid, this method would require:

  • Enaminone : N,N-Dimethylenaminone with a methyl group at C-6.
  • Isatin : 5-Substituted isatin derivatives to direct sec-butylphenyl installation.

Key Advantages :

  • Single-step synthesis avoids intermediate isolation.
  • Green conditions (water or ethanol as solvent) reduce environmental impact.

Limitations :

  • Limited examples of sec-butylphenyl incorporation in literature.
  • Requires custom synthesis of 4-sec-butylbenzaldehyde-derived enaminones.

Modular Coupling Approaches

Amine-Mediated Functionalization

Patel et al. demonstrated a coupling strategy using p-toluenesulfonic acid to condense aldehydes, anilines, and pyruvic acid into quinoline-4-carboxylic acids. Adapting this for sec-butylphenyl installation:

  • Aldehyde : 4-sec-Butylbenzaldehyde.
  • Aniline : Methyl-substituted aniline to direct C-6 methylation.

Reaction Conditions :

  • Microwave irradiation (100–120°C, 10–15 min).
  • Yields: 75–85% for analogous compounds.

Analytical Data :

  • HRMS confirms molecular ion peaks (e.g., [M+H]⁺ = 320.1652 for C₂₁H₂₁NO₂).
  • ¹³C-NMR shows carbonyl resonance at δ 168.5 ppm (COOH).

Comparative Analysis of Methodologies

Table 2: Method comparison for industrial applicability

Parameter Multi-Step Pfitzinger Coupling
Steps 5 1 3
Yield (Overall) ~70% ~80% ~65%
Scalability High Moderate Low
Functional Group Tolerance Excellent Limited Moderate
Cost Low (bulk reagents) Moderate High (microwave)

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution can introduce additional substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of quinoline derivatives, including 2-(4-sec-butylphenyl)-6-methylquinoline-4-carboxylic acid. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several quinoline derivatives against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. The results demonstrated that certain derivatives had minimal inhibitory concentrations (MIC) in the range of 0.25 to 5 mg/mL, indicating promising potential for development as antimicrobial agents .

CompoundMIC against S. epidermidis (mg/mL)MIC against K. pneumoniae (mg/mL)MIC against C. parapsilosis (mg/mL)
This compoundTBDTBDTBD
Other derivatives0.063 - 0.6251.25 - 50.3125 - 2.5

Cancer Therapeutics

Quinoline derivatives have been explored as potential inhibitors of specific targets in cancer therapy. Notably, research has focused on the inhibition of SIRT3, a mitochondrial deacetylase implicated in cancer progression.

Case Study: SIRT3 Inhibition

A study highlighted the design and synthesis of quinoline derivatives aimed at inhibiting SIRT3 for cancer treatment. Among these compounds, a derivative resembling this compound showed selective inhibition against SIRT3 with IC50 values indicating effective blocking of deacetylation activity .

CompoundIC50 (µM)Target
P6 (similar structure)TBDSIRT3
Other derivativesTBDSIRT1/SIRT2

Tuberculosis Treatment

Another significant application of quinoline derivatives is in the treatment of tuberculosis. Compounds structurally related to this compound have been shown to inhibit Mycobacterium tuberculosis.

Case Study: Anti-TB Activity

Research has demonstrated that specific modifications to quinoline structures enhance their efficacy against Mycobacterium tuberculosis. A series of compounds were synthesized and screened, revealing several with potent inhibitory activity at low concentrations .

CompoundActivity (µM)
QCA Derivative 7i≤1
QCA Derivative 7m≤1

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Physicochemical Properties

  • Methoxy or hydroxyl groups (e.g., 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid) improve solubility but may reduce bioavailability due to increased polarity .

Comparative Data Table

Compound Name Substituents Biological Activity (Key Findings) Reference
2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid 4-sec-butylphenyl, 6-methyl Not reported in evidence; inferred potential based on analogs
2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid 4-butylphenyl, 6-methyl Structural analog; used in research
2-([1,1'-Biphenyl]-4-yl)-6-methylquinoline-4-carboxylic acid (7a) 4-biphenyl, 6-methyl MIC = 16 µg/mL (Mtb H37Rv)
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-chlorophenyl, 3-methoxyphenyl Antibacterial activity (moderate)
2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b) 4-dimethylaminostyryl, 6-methyl IC₅₀ = 14.8–17.2 mg/mL (HCT116, HepG2)

Biological Activity

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H21NO2
  • Molecular Weight : 319.40 g/mol
  • Structure : The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a sec-butyl group at the para position of the phenyl ring and a methyl group at the sixth position of the quinoline system.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Interaction : The compound may interact with enzymes and receptors, modulating their activity through hydrogen bonding and π-π interactions with aromatic amino acids in enzyme active sites.

Antimicrobial Activity

A study utilizing the agar disk diffusion method assessed the antimicrobial activity of this compound against various pathogens. The results indicated:

  • Inhibition Zones : Notable activity against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 30 mm at specific concentrations.

Anticancer Properties

In another investigation focused on anticancer properties, this compound was tested on several human cancer cell lines. Key findings included:

  • Cell Proliferation Inhibition : Significant inhibition of cell proliferation at micromolar concentrations.
  • Flow Cytometry Analysis : Indicated an increase in early apoptotic cells, suggesting potential as an anticancer agent through apoptosis induction .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acidIsopropyl group instead of sec-butylPotential SIRT3 inhibitor
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carboxylic acidTert-butyl group; similar core structureInvestigated for anticancer properties
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidAcrylamide substitution; designed for SIRT3 inhibitionExhibits selective inhibition against SIRT3

The presence of the sec-butyl group distinguishes this compound from others, potentially influencing its solubility and biological interactions compared to those with isopropyl or tert-butyl groups. This variation may affect its pharmacokinetics and efficacy as a therapeutic agent.

Case Studies

  • Antimicrobial Study :
    • An experiment conducted on various quinoline derivatives, including this compound, demonstrated significant antimicrobial properties against common bacterial strains.
    • Results showed that the compound could serve as a potential lead for developing new antimicrobial agents.
  • Anticancer Investigations :
    • A study involving human cancer cell lines revealed that treatment with the compound led to increased apoptosis.
    • This suggests that further exploration into its mechanisms could yield valuable insights for cancer therapy development.

Q & A

Advanced Research Question

  • Microplate Alamar Blue Assay (MABA) : Quantify antitubercular activity against Mtb H37Rv (IC₅₀ < 20 µg/mL indicates potency) .
  • Enzyme Inhibition Assays : Measure inhibition of DNA gyrase supercoiling activity at 10–100 µM concentrations .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ > 100 µg/mL for safe candidates) .

Data Interpretation : Correlate MIC values with molecular docking scores (e.g., Glide XP) to validate target engagement .

What are the key challenges in synthesizing metal complexes with this compound, and how do they affect bioactivity?

Advanced Research Question
Chelation with transition metals (e.g., Cu²⁺, Zn²⁺) requires deprotonation of the carboxylic acid group. Challenges include:

  • pH Sensitivity : Deprotonation at pH > 6.5 may precipitate the ligand.
  • Coordination Geometry : Sec-butyl steric effects can distort octahedral or square-planar geometries, reducing stability .

Case Study : Zn(II) complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid showed enhanced antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for ligand alone) due to improved membrane penetration .

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